5-Chlorovanillyl alcohol
Overview
Description
5-Chlorovanillyl alcohol is a fine chemical with the molecular formula C8H9ClO3 and a molecular weight of 188.61 g/mol . It is a useful building block in organic synthesis and can be used as a research chemical, reagent, or specialty chemical . This compound is versatile and can be used as a reaction component or scaffold for complex compounds .
Mechanism of Action
Target of Action
It is described as a useful building block in research chemicals, indicating its potential role in various biochemical reactions .
Biochemical Pathways
A study mentioned the conversion of creosol to vanillin via vanillyl alcohol, suggesting that 5-chlorovanillyl alcohol might be involved in similar transformations .
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
It is known to be moisture sensitive , suggesting that its stability and efficacy might be affected by the humidity in the environment.
Biochemical Analysis
Biochemical Properties
5-Chlorovanillyl alcohol plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving this compound. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, this compound can modulate the expression of genes involved in detoxification processes. It also affects the activity of enzymes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. For instance, this compound can inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to moisture or light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Toxic or adverse effects have been observed at very high doses, including potential hepatotoxicity and disruption of normal cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also influence metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound may accumulate in certain tissues, depending on its affinity for specific transporters and binding sites .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorovanillyl alcohol can be achieved through several methods. One common approach involves the chlorination of vanillyl alcohol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another method involves the reduction of 5-chlorovanillin using a reducing agent like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Chlorovanillyl alcohol undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form 5-chlorovanillyl ether using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 5-Chlorovanillin
Reduction: 5-Chlorovanillyl ether
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Chlorovanillyl alcohol has diverse applications in scientific research, including:
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Comparison with Similar Compounds
Similar Compounds
Vanillyl alcohol: Lacks the chloro group, making it less reactive in certain substitution reactions.
5-Chlorovanillin: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.
5-Chlorovanillyl ether: Formed by the reduction of 5-Chlorovanillyl alcohol, with different chemical properties and uses.
Uniqueness
This compound is unique due to its combination of hydroxyl and chloro groups, which confer distinct reactivity and versatility in chemical synthesis . Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-chloro-4-(hydroxymethyl)-6-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,10-11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEZBFOBPUKDGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400394 | |
Record name | 5-Chlorovanillyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20624-92-4 | |
Record name | 3-Chloro-4-hydroxy-5-methoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20624-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chlorovanillyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLORO-4-HYDROXY-5-METHOXYBENZYL ALCOHOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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